![molecular formula C6H15ClN2O2 B1441868 N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220019-70-4](/img/structure/B1441868.png)
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride (HPMAP) is an organic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 211-212°C and a molecular weight of 213.64 g/mol. HPMAP is a derivative of acetamide, a carboxamide group attached to a propyl chain and a methyl group. This compound is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Characterization
- N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride is involved in the synthesis of various compounds, including neurotoxins and other complex molecules. For instance, it has been used in the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from α-acetamidoacrylic acid and [15N]-methylamine (Hu & Ziffer, 1990).
Crystal Structure Analysis
- Research into the crystal structure of compounds containing N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride has been conducted to understand their physical and chemical properties. For example, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have revealed details about their crystal structure and potential applications (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Biochemical Applications
- This compound plays a role in biochemical research, particularly in the study of biological molecules and processes. For example, its derivatives have been utilized in studies related to the synthesis of water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes, which are investigated as carrier species for biologically active agents (Gwon, 2001).
Pharmaceutical Research
- In pharmaceutical research, derivatives of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride have been explored for their potential therapeutic applications. Studies include the synthesis and evaluation of N-benzyl 2-acetamidoacetamides for their anticonvulsant activities, highlighting the importance of the 2-acetamido substituent (Choi, Stables, & Kohn, 1996).
Pesticide Research
- This compound has been investigated for its potential use in the development of pesticides. Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(3-hydroxypropyl) acetamide, has provided new data on their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Environmental Applications
- Research into the environmental implications and applications of N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride and its derivatives is ongoing. For instance, studies on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes have provided insights into their environmental impact and potential risks (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
N-(3-hydroxypropyl)-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8-3-2-4-9;/h7,9H,2-5H2,1H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDQJARQJYHLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)-2-(methylamino)acetamide hydrochloride | |
CAS RN |
1220019-70-4 | |
Record name | Acetamide, N-(3-hydroxypropyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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